N-Methylanthraniloyl-CoA
Description
Properties
Molecular Formula |
C29H43N8O17P3S |
|---|---|
Molecular Weight |
900.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(methylamino)benzenecarbothioate |
InChI |
InChI=1S/C29H43N8O17P3S/c1-29(2,23(40)26(41)33-9-8-19(38)32-10-11-58-28(42)16-6-4-5-7-17(16)31-3)13-51-57(48,49)54-56(46,47)50-12-18-22(53-55(43,44)45)21(39)27(52-18)37-15-36-20-24(30)34-14-35-25(20)37/h4-7,14-15,18,21-23,27,31,39-40H,8-13H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,30,34,35)(H2,43,44,45)/t18-,21-,22-,23+,27-/m1/s1 |
InChI Key |
DYCZFHXLKCLDQL-SXQYHYLKSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
Core Precursors and Diversionary Reactions
N-Methylanthraniloyl-CoA is a critical intermediate that links primary and secondary metabolism, originating directly from the anthranilate pathway. Anthranilate, derived from chorismate through the action of anthranilate synthase, serves as a fundamental precursor. researchgate.net The biosynthesis of this compound represents a significant metabolic diversion, channeling anthranilate away from the primary metabolic fate of tryptophan synthesis and into specialized secondary metabolic routes, such as the production of acridone (B373769) and quinolone alkaloids. nih.govresearchgate.netresearchgate.net
A pivotal event in this diversion is the N-methylation of anthranilate. nih.govresearchgate.net This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:anthranilate N-methyltransferase (ANMT), which utilizes S-adenosyl methionine (SAM) as a methyl group donor to produce N-methylanthranilate. researchgate.netnih.gov Research on the ANMT from Ruta graveolens has shown that this methylation is a key step that precedes CoA activation. researchgate.netnih.gov The enzyme exhibits narrow substrate specificity for anthranilate and does not accept anthraniloyl-CoA, confirming that methylation occurs before the CoA ligation step. nih.gov This sequence is crucial as the subsequent enzyme in the pathway, acridone synthase, also does not accept anthraniloyl-CoA as a starter substrate. nih.gov
Following its formation, N-methylanthranilate is activated to its thioester form, this compound. This activation is accomplished through a reaction with Coenzyme A, a process that requires ATP and Mg²⁺. researchgate.net In some organisms, this step is catalyzed by enzymes like benzoate (B1203000) CoA ligase or anthranilate coenzyme A ligase. researchgate.netresearchgate.net
Once formed, this compound serves as a bulky starter substrate for Type III polyketide synthases (PKSs), such as acridone synthase (ACS) and quinolone synthase (QNS). frontiersin.orgresearchgate.netmdpi.com For instance, ACS catalyzes the iterative condensation of one unit of this compound with three molecules of malonyl-CoA to form the scaffold of acridone alkaloids like 1,3-dihydroxy-N-methylacridone. wikipedia.orgenzyme-database.orgqmul.ac.uk Similarly, QNS utilizes this compound and malonyl-CoA to produce quinolone alkaloids. frontiersin.orgnih.gov The active site of these synthases, such as ACS from Ruta graveolens and QNS from Aegle marmelos, possesses a larger cavity compared to other PKSs like chalcone (B49325) synthase (CHS), enabling them to accommodate the bulkier this compound starter unit, whereas typical CHS enzymes cannot. frontiersin.orgmdpi.com
Enzymology and Catalytic Mechanisms
Interactions with Type III Polyketide Synthases (PKSs)
The interaction of N-Methylanthraniloyl-CoA with Type III PKSs is a key determinant in the production of certain classes of alkaloids, particularly in the Rutaceae plant family. researchgate.netnih.gov Unlike some other starter molecules, the bulky nature of this compound restricts its acceptance by all Type III PKSs; for instance, chalcone (B49325) synthase (CHS) does not utilize it as a substrate. nih.govresearchgate.net
Acridone (B373769) synthase (ACS) is a pivotal enzyme that specifically utilizes this compound to initiate the biosynthesis of acridone alkaloids. frontiersin.org This enzyme is found in plants such as Ruta graveolens. researchgate.net
3 Malonyl-CoA + this compound → 4 CoA + 1,3-dihydroxy-N-methylacridone + 3 CO₂ qmul.ac.ukwikipedia.org
The catalytic mechanism of ACS involves the iterative condensation of this compound with three molecules of malonyl-CoA. researchgate.netnih.gov The process begins with the priming of the enzyme with the this compound starter unit. This is followed by three successive decarboxylative Claisen-type condensation reactions, each adding a two-carbon unit from malonyl-CoA to the growing polyketide chain. nih.govmdpi.com
Following the three condensation steps, the resulting tetraketide intermediate undergoes intramolecular cyclization reactions. researchgate.net This involves both a Claisen-type condensation and a C-N bond formation to generate the characteristic tricyclic acridone scaffold. nih.govmdpi.com The final product of the ACS-catalyzed reaction is 1,3-dihydroxy-N-methylacridone. frontiersin.orgqmul.ac.uk
Studies on acridone synthase from Ruta graveolens have provided insights into its kinetic properties. The enzyme exhibits a specific affinity for this compound as the starter substrate.
| Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| R. graveolens ACS2 | This compound | 2.8 | 1.1 | 6500 |
Another Type III PKS that utilizes this compound is quinolone synthase (QNS), identified in plants like Aegle marmelos and Citrus microcarpa. researchgate.netnih.gov Unlike ACS, QNS catalyzes a simpler reaction. It involves the condensation of one molecule of this compound with a single molecule of malonyl-CoA. nih.govnih.gov This reaction leads to the formation of the diketide, 4-hydroxy-N-methylquinolone, after spontaneous cyclization via amide bond formation. researchgate.netnih.gov Interestingly, some QNS enzymes, such as the one from A. marmelos, have been observed to produce acridone as a minor product, indicating a degree of catalytic promiscuity. mdpi.comnih.gov Kinetic analyses have shown that QNS from A. marmelos has a high affinity for this compound, with a K_m value of 2.93 µM and a k_cat of 3.78 min⁻¹. nih.gov
Quinolone Synthase (QNS) Activity
Decarboxylative Condensation with Malonyl-CoA
The fundamental reaction catalyzed by QNS involves the decarboxylative condensation of a starter molecule, this compound, with an extender unit, malonyl-CoA. nih.govresearchgate.net In this process, malonyl-CoA undergoes decarboxylation to generate a reactive acetyl-CoA carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of the this compound starter unit. This condensation reaction extends the polyketide chain. nih.gov The enzyme facilitates this reaction within its active site, which is structurally adapted to accommodate the bulky this compound substrate. biorxiv.orgresearchgate.net
Formation of 4-Hydroxy-2(1H)-quinolone and 4-Hydroxy-N-methylquinolone
Following the initial condensation, the resulting intermediate undergoes a spontaneous intramolecular cyclization. This cyclization occurs through an amide bond formation, which leads to the creation of the quinolone ring structure, specifically yielding 4-hydroxy-2(1H)-quinolone. nih.gov Some studies also report the formation of 4-hydroxy-N-methylquinolone from the condensation of this compound with malonyl-CoA by certain type III PKS enzymes. researchgate.net The native QNS from Aegle marmelos primarily produces the quinolone scaffold, with a smaller amount of acridone scaffold also being formed. nih.gov
Kinetic Characterization of QNS with this compound
Kinetic analyses of QNS have demonstrated its efficiency in utilizing this compound as a substrate. For the QNS isolated from Aegle marmelos, the enzyme exhibits a high affinity for this compound. nih.gov The kinetic parameters for the formation of the quinolone product reveal a K_m value of 2.93 µM and a k_cat of 3.8 min⁻¹. nih.gov This indicates a significantly higher catalytic efficiency for quinolone formation compared to other potential side reactions, underscoring the enzyme's physiological preference for this biosynthetic pathway. nih.gov
| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) |
|---|---|---|---|
| This compound | 2.93 | 3.8 | 1.297 |
| p-Coumaroyl-CoA | 3.62 | 0.23 | 0.064 |
Promiscuous Substrate Specificity of QNS
While QNS shows a clear preference for this compound, it also exhibits a degree of substrate promiscuity. nih.gov In vitro studies have shown that QNS can accept a variety of other aromatic and aliphatic acyl-CoA substrates. nih.govbiorxiv.org This broad substrate tolerance is a characteristic feature of many type III PKS enzymes. nih.gov The ability of QNS to utilize different starter molecules opens up the potential for generating novel, unnatural alkaloid structures through protein engineering and combinatorial biosynthesis. biorxiv.org The comparatively wide active site entrance of QNS is thought to contribute to its ability to accommodate these bulky and diverse substrates. biorxiv.orgresearchgate.netbiorxiv.org
Chalcone Synthase (CHS) and this compound Specificity
Chalcone synthase (CHS) is another well-characterized type III polyketide synthase, primarily involved in flavonoid biosynthesis. nih.govwikipedia.org Unlike QNS, the wild-type CHS has a distinct substrate specificity that generally precludes the utilization of this compound.
Wild-Type CHS Inability to Utilize this compound
Wild-type CHS enzymes are typically unable to accept the bulky this compound as a starter substrate. nih.govnih.gov When incubated with this compound, wild-type CHS does not produce a product that incorporates this starter molecule. nih.gov Instead, it may produce methylpyrone, which is synthesized solely from malonyl-CoA. nih.gov This lack of activity is attributed to the steric hindrance within the CHS active site, which is not configured to accommodate the larger this compound. nih.gov Interestingly, this compound can act as an inhibitor of wild-type CHS, suggesting that it can bind to the active site but in a non-productive manner. nih.gov
Engineered CHS Mutants Exhibiting Activity with this compound
The substrate specificity of CHS can be altered through protein engineering. By performing site-directed mutagenesis on key residues within the active site, researchers have successfully engineered CHS mutants that can utilize this compound. nih.gov A notable example is the F215S mutant of CHS, where the substitution of phenylalanine at position 215 with a smaller serine residue creates enough space in the active site to accommodate this compound. nih.gov This engineered mutant preferentially accepts this compound as a starter molecule to generate a novel alkaloid, N-methylanthraniloyltriacetic acid lactone. nih.gov This demonstrates that targeted mutations can dramatically shift the molecular selectivity of CHS, enabling the biosynthesis of new compounds. nih.gov
| Enzyme | Activity with this compound | Product |
|---|---|---|
| Wild-Type CHS | No utilization | None incorporating the starter molecule |
| F215S CHS Mutant | Active | N-methylanthraniloyltriacetic acid lactone |
Structural Basis for Altered Substrate Specificity in CHS Mutants
The ability of CHS mutants to accept this compound is rooted in fundamental changes to the enzyme's active site architecture. The wild-type enzyme possesses a precisely shaped cavity that filters potential starter molecules. Aromatic CoA-thioesters that are smaller than the native substrate, such as benzoyl-CoA, can access the active site. nih.gov In contrast, the ortho-methylamine group of this compound clashes with the bulky side chains of gatekeeper residues like Phe-215 and Phe-265, preventing effective binding. nih.gov
By substituting a large amino acid like phenylalanine with a smaller one such as serine (as in the F215S mutant), the steric barrier is removed. This modification enlarges the active site cavity, specifically at the junction between the CoA-binding tunnel and the catalytic center. This increased space can accommodate the methylamine (B109427) moiety of this compound, allowing the thioester to be properly positioned for nucleophilic attack by the catalytic cysteine residue, thus initiating the polyketide synthesis process. nih.gov
Other Type III PKS Interactions
Beyond chalcone synthase, this compound is a substrate for several other naturally occurring Type III PKS enzymes, leading to the formation of diverse alkaloid scaffolds.
Huperzia serrata PKS Interactions : Enzymes isolated from the club moss Huperzia serrata exhibit remarkable substrate promiscuity. H. serrata PKS1 (HsPKS1) and another variant, PKS2, can efficiently use this compound as a starter, catalyzing three sequential condensations with malonyl-CoA to produce the tetraketide 1,3-dihydroxy-N-methylacridone. nih.govfrontiersin.org Furthermore, H. serrata PKS3 (HsPKS3) demonstrates the ability to catalyze a one-pot reaction involving the condensation of octanoyl-CoA, malonyl-CoA, and this compound to generate 2-heptyl-N-methyl-4-quinolone. nih.gov
Benzalacetone Synthase (BAS) : Benzalacetone synthase from rhubarb (Rheum palmatum, RpBAS) efficiently catalyzes the condensation of this compound with one molecule of either malonyl-CoA or (2RS)-methylmalonyl-CoA. plos.org This reaction yields corresponding diketide 4-hydroxy-2(1H)-quinolones. plos.org The enzyme demonstrates significant affinity for this non-physiological starter unit, with kinetic parameters comparable to those for its natural substrate. plos.org
| Enzyme | Source Organism | Starter CoAs | Extender CoA | Primary Product |
|---|---|---|---|---|
| HsPKS1 / HsPKS2 | Huperzia serrata | This compound | Malonyl-CoA (x3) | 1,3-dihydroxy-N-methylacridone |
| HsPKS3 | Huperzia serrata | This compound, Octanoyl-CoA | Malonyl-CoA | 2-heptyl-N-methyl-4-quinolone |
| Benzalacetone Synthase (RpBAS) | Rheum palmatum | This compound | Malonyl-CoA | 4-hydroxy-N-methyl-2(1H)-quinolone |
Enzyme Reaction Mechanisms and Product Formation
The biosynthesis of alkaloids from this compound involves a series of precisely controlled enzymatic steps, including chain elongation through condensation and subsequent ring formation via intramolecular cyclization.
Sequential Condensation Reactions
The assembly of the polyketide chain begins after this compound is loaded onto the catalytic cysteine of the PKS active site. The chain is then extended through a series of sequential decarboxylative condensation reactions with malonyl-CoA. The number of condensation steps is a key determinant of the final product.
Acridone Formation : Acridone synthase (ACS) catalyzes three iterative condensations of malonyl-CoA with the N-methylanthraniloyl starter unit. This sequence of reactions builds a linear tetraketide intermediate, which remains bound to the enzyme's active site before cyclization. nih.gov
Quinolone Formation : In contrast, quinolone synthase (QNS) catalyzes only a single condensation of this compound with one molecule of malonyl-CoA. This reaction forms a diketide intermediate that serves as the direct precursor to the quinolone ring system. scispace.com
Intramolecular Cyclization Mechanisms
Once the polyketide chain reaches its requisite length, it undergoes intramolecular cyclization to form a stable ring structure. The specific mechanism of cyclization depends on the enzyme and the structure of the polyketide intermediate.
Formation of Diketide and Tetraketide Products
The enzymatic utilization of this compound as a starter substrate by Type III polyketide synthases (PKSs) leads to the biosynthesis of distinct alkaloid scaffolds, primarily through the formation of diketide and tetraketide intermediates. The final product is largely determined by the specific enzyme catalyzing the reaction, which dictates the number of condensation reactions with malonyl-CoA.
Two principal classes of enzymes are involved in this process: quinolone synthases (QNS) and acridone synthases (ACS).
Diketide Product Formation: Quinolone synthases catalyze a single decarboxylative condensation of this compound with one molecule of malonyl-CoA. This reaction forms a diketide intermediate that subsequently undergoes intramolecular cyclization to yield the characteristic 4-hydroxy-1-methyl-2(1H)-quinolone scaffold. nih.govresearchgate.net An example is the quinolone synthase from Citrus microcarpa, which exclusively produces this diketide product. researchgate.net
Tetraketide Product Formation: In contrast, acridone synthases catalyze three iterative condensation reactions of this compound with three molecules of malonyl-CoA. mdpi.comfrontiersin.org This process generates a linear tetraketide intermediate. This intermediate then undergoes a specific intramolecular Claisen condensation cyclization to form the 1,3-dihydroxy-N-methylacridone structure. mdpi.comwikipedia.org Acridone synthase (ACS) from Ruta graveolens is a well-characterized enzyme that performs this transformation. frontiersin.org
Interestingly, some enzymes exhibit dual functionality. The quinolone synthase from Aegle marmelos (AmQNS), for instance, primarily synthesizes the diketide quinolone as its major product (89%). However, it also produces the tetraketide acridone as a minor product (11%) from the same this compound starter unit. nih.govbiorxiv.org This demonstrates the catalytic versatility inherent in the Type III PKS family and how subtle variations in the enzyme's active site can influence the number of polyketide chain extensions.
| Enzyme | Source Organism | Starter Substrate | Malonyl-CoA Units | Primary Product Type | Major Product(s) |
|---|---|---|---|---|---|
| Quinolone Synthase (QNS) | Aegle marmelos | This compound | 1 | Diketide | 4-hydroxy-1-methyl-2(1H)-quinolone (89%) |
| Quinolone Synthase (QNS) | Citrus microcarpa | This compound | 1 | Diketide | 4-hydroxy-N-methylquinolone |
| Acridone Synthase (ACS) | Ruta graveolens | This compound | 3 | Tetraketide | 1,3-dihydroxy-N-methylacridone |
| Acridone Synthase (ACS) | Aegle marmelos (minor activity of QNS) | This compound | 3 | Tetraketide | Acridone (11%) |
Impact of Enzyme Mutagenesis on Catalytic Activity and Product Profile
Site-directed mutagenesis has proven to be a powerful tool for elucidating the structure-function relationships of Type III PKSs that utilize this compound. Specific amino acid substitutions within the enzyme's active site can dramatically alter substrate specificity, catalytic efficiency, and the type of product formed.
One of the most significant findings from mutagenesis studies is the interchangeability of function between different classes of Type III PKSs. For example, wild-type chalcone synthase (CHS) from Medicago sativa does not accept the bulky this compound as a substrate. However, a single point mutation, substituting phenylalanine at position 215 with serine (F215S), re-engineers the active site. nih.gov This F215S mutant not only accepts this compound but preferentially uses it over its native substrate, p-coumaroyl-CoA, to generate a novel tetraketide product, N-methylanthraniloyltriacetic acid lactone. nih.gov The catalytic efficiency (kcat/Km) of the CHS F215S mutant with this compound is comparable to that of native Ruta graveolens acridone synthase (ACS). nih.gov
Conversely, an enzyme that naturally uses this compound can be converted to function as a different type of PKS. The quinolone synthase (QNS) from Aegle marmelos has been transformed into a chalcone synthase-like enzyme through targeted mutations. nih.gov Homology modeling identified two key residues, Ser-132 and Ala-133, in the active site of QNS. nih.gov A double mutant, designated MSD1, was created where these residues were changed to threonine and serine (S132T and A133S), respectively. This modification constricted the active site cavity, abolishing its ability to produce quinolone and acridone. Instead, the MSD1 mutant efficiently utilized p-coumaroyl-CoA to synthesize naringenin (B18129) chalcone, a product characteristic of CHS. nih.gov
These studies underscore that subtle changes in the architecture of the substrate-binding pocket are critical determinants of both starter molecule selection and the subsequent cyclization pathway of the polyketide intermediate. The ability to rationally engineer these enzymes opens avenues for the production of novel alkaloid scaffolds. nih.gov
| Enzyme (Wild-Type) | Source Organism | Mutation(s) | Impact on Substrate Specificity | Resulting Product(s) | Effect on Catalytic Activity |
|---|---|---|---|---|---|
| Chalcone Synthase (CHS) | Medicago sativa | F215S | Gains high affinity for this compound | N-methylanthraniloyltriacetic acid lactone (a novel tetraketide) | Catalytic efficiency with this compound becomes comparable to native ACS |
| Quinolone Synthase (QNS) | Aegle marmelos | S132T / A133S (MSD1 mutant) | Loses affinity for this compound; gains affinity for p-coumaroyl-CoA | Naringenin chalcone | Functionally transformed from a quinolone/acridone synthase to a chalcone synthase |
Enzyme Engineering and Synthetic Biology Applications
Metabolic Engineering for Alkaloid Production
Metabolic engineering strategies for alkaloid production involving N-Methylanthraniloyl-CoA focus on optimizing the host organism's cellular machinery to enhance the synthesis of this precursor and channel it efficiently toward the desired final product. This often involves a multi-pronged approach of increasing precursor supply, redirecting metabolic flux, and enhancing cofactor regeneration. mdpi.com
Similar efforts have been undertaken in Escherichia coli. nih.gov Engineered strains of E. coli were developed to synthesize N-methylanthranilate and other derivatives. This involved cloning and expressing the anthranilate N-methyltransferase (NMT) from Ruta graveolens. To increase the availability of precursors, mutant E. coli strains (metJ, trpD, tyrR) that provide more anthranilate and/or SAM were utilized, leading to the production of approximately 185.3 μM of N-methylanthranilate. nih.gov These engineered microbial systems provide a platform for the sustainable production of this compound-derived alkaloids, moving away from reliance on plant extraction.
| Engineered Organism | Key Engineering Strategy | Precursor(s) | Product | Titer/Concentration |
| Corynebacterium glutamicum | Heterologous expression of anmt (Ruta graveolens); Enhanced anthranilate supply; Enhanced SAM regeneration (sahH co-expression) | Glucose | N-methylanthranilate | 0.5 g·L−1 mdpi.com |
| Escherichia coli | Heterologous expression of NMT (Ruta graveolens); Use of host mutants (metJ, trpD, tyrR) to increase precursor supply | Anthranilate, SAM | N-methylanthranilate | 185.3 μM nih.gov |
Expansion of Biosynthetic Repertoire through Enzyme Modification
Beyond simply reconstructing known pathways, enzyme engineering allows for the expansion of nature's biosynthetic capabilities. By modifying the structure of an enzyme, its substrate specificity can be altered, leading to the production of novel compounds. A prime example of this approach involves the plant enzyme chalcone (B49325) synthase (CHS), a type III PKS that is structurally related to acridone (B373769) synthase (ACS). nih.gov
Wild-type CHS typically uses p-coumaroyl-CoA as a starter molecule and does not accept this compound. nih.gov The steric hindrance from a methylamine (B109427) group on the this compound starter molecule prevents it from binding productively in the CHS active site. Researchers, guided by the three-dimensional structure of CHS, identified key amino acid residues at the entrance of the active site. Specifically, phenylalanine at position 215 (Phe-215) was found to clash with the bulky this compound. nih.gov
Through site-directed mutagenesis, this phenylalanine was substituted with a smaller serine residue (F215S). This single point mutation widened the active site entrance, allowing the mutant CHS to preferentially accept this compound as a substrate. The engineered enzyme then catalyzed the condensation of this new starter molecule with three units of malonyl-CoA, leading to the synthesis of a novel alkaloid, N-methylanthraniloyltriacetic acid lactone. nih.gov This work demonstrates that rational, structure-based enzyme modification can dramatically shift molecular selectivity and serves as a powerful strategy for generating new chemical diversity from existing biological scaffolds. nih.gov
| Enzyme | Modification | Change in Substrate Specificity | Novel Product |
| Chalcone Synthase (CHS) | F215S point mutation | Gained ability to accept this compound as a starter molecule nih.gov | N-methylanthraniloyltriacetic acid lactone nih.gov |
De Novo Synthesis of Novel Alkaloid Scaffolds
The principles of metabolic engineering and enzyme modification culminate in the ability to design and construct entirely new biosynthetic pathways for the de novo synthesis of novel alkaloid scaffolds. This synthetic biology approach aims to create molecules that are not found in nature, potentially with new or improved biological activities. nih.govnih.gov
By combining enzymes from different organisms and utilizing engineered enzymes with expanded substrate repertoires, novel combinations of starter units and extender units can be assembled. The successful engineering of chalcone synthase to utilize this compound is a foundational step in this direction. nih.gov This modified enzyme can be incorporated into a heterologous host that is engineered to produce this compound. The resulting pathway would lead to the production of a novel alkaloid scaffold that is a hybrid of the acridone and flavonoid biosynthetic pathways.
Further diversification could be achieved by introducing additional downstream modifying enzymes, such as hydroxylases, methyltransferases, or glycosyltransferases, into the engineered host. These enzymes could then act on the novel scaffold to generate a library of new molecules. This "mix-and-match" approach, combining pathway modules and engineered enzymes, represents the frontier of synthetic biology, moving beyond the production of known natural products to the rational design and synthesis of new-to-nature compounds derived from precursors like this compound. nih.govnih.gov
Research Methodologies and Analytical Techniques
Chemical Synthesis of N-Methylanthraniloyl-CoA for Research Applications
The availability of this compound is fundamental for in-vitro studies of enzymes that utilize it as a substrate. Researchers have developed chemical synthesis methods to produce this compound for research purposes. A common approach involves a two-step synthesis starting from N-methylanthranilic acid. This process first generates N-hydroxysuccinimide esters, which are then subjected to a thioester exchange with Coenzyme A to yield the final product, this compound. amazonaws.com This synthetic route provides the necessary material to investigate the mechanisms of enzymes like acridone (B373769) synthase and quinolone synthase. amazonaws.compnas.org
Enzymatic Assays and Steady-State Kinetic Analysis
Enzymatic assays are the cornerstone for characterizing the activity of enzymes that interact with this compound. These assays typically involve incubating the purified recombinant enzyme with this compound and a second substrate, often malonyl-CoA, in a buffered solution at a specific pH and temperature. amazonaws.compnas.org To stop the reaction, an acid is added, and the resulting products are extracted for analysis. amazonaws.com
Steady-state kinetic analysis is employed to determine key enzymatic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for this compound and its catalytic efficiency. pnas.orgresearchgate.net Such analyses have been crucial in comparing the substrate preferences of different enzymes, for instance, showing that some enzymes preferentially bind this compound over other potential substrates like p-coumaroyl-CoA. pnas.org For example, the Kм of Citrus microcarpa acridone synthase (ACS) for this compound in acridone formation was found to be 4.3 µM, with a kcat of 1.4 min⁻¹. researchgate.netresearchgate.net In another study, the Kм of a quinolone synthase (QNS) for this compound was determined to be 2.93 μM, with a kcat of 3.8 min⁻¹. nih.gov
| Enzyme | Substrate | Product | Kм (µM) | kcat (min⁻¹) | kcat/Kм (min⁻¹µM⁻¹) |
| Citrus microcarpa ACS | This compound | Acridone | 4.3 | 1.4 | 0.324 |
| Citrus microcarpa ACS | This compound | Quinolone | 34.4 | 4.0 | 0.117 |
| Quinolone Synthase (QNS) | This compound | 4-hydroxy-1,3-dimethyl-2(1H)-quinolone | 2.93 | 3.8 | 1.3 |
| Rheum palmatum BAS | This compound | 4-hydroxy-1,3-dimethyl-2(1H)-quinolone | 23.7 | 1.48 | 0.062 |
Spectroscopic Characterization Techniques (e.g., LSIMS, NMR) for Intermediates and Products
Spectroscopic techniques are indispensable for elucidating the chemical structures of the intermediates and final products formed from this compound. Liquid Secondary Ion Mass Spectrometry (LSIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools in this regard. LSIMS can be used to determine the molecular weight of compounds and, through tandem MS (MS/MS), to obtain fragmentation patterns that provide structural clues. researchgate.net NMR spectroscopy, including proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structure determination. niph.go.jpacs.orgrsc.org For instance, the structure of 2-(4-hydroxyphenethyl)-1-methylquinolin-4(1H)-one, a product formed from the reaction involving this compound, was established using 1D and 2D-NMR spectral analysis. acs.org
Chromatographic Analysis (e.g., HPLC, LC/MS/MS) for Reaction Product Identification and Quantification
Chromatographic methods are essential for separating, identifying, and quantifying the various products generated in enzymatic reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is widely used to separate the components of a reaction mixture. pnas.orgresearchgate.net The separated compounds can then be detected and quantified.
For more definitive identification, HPLC is often coupled with mass spectrometry (LC/MS) or tandem mass spectrometry (LC/MS/MS). pnas.orgnih.gov This combination allows for the determination of the molecular weight and fragmentation pattern of each product as it elutes from the chromatography column, providing a high degree of confidence in its identification. nih.gov For example, LC/MS/MS has been used to identify acridone and N-methylanthraniloyltriacetic acid lactone as products in reactions with this compound. pnas.orgnih.gov This technique is also highly sensitive, enabling the quantification of trace-level components in complex biological samples. creative-proteomics.com
Molecular Modeling and Structural Analysis of this compound Binding Enzymes
To understand the molecular basis of substrate specificity and catalysis, researchers employ molecular modeling and structural analysis techniques. These methods provide a three-dimensional view of how this compound binds to the active site of an enzyme.
Biological Context and Evolutionary Aspects
Distribution and Occurrence in Organisms
N-Methylanthraniloyl-CoA is a key precursor in the biosynthesis of quinolone and acridone (B373769) alkaloids, which are predominantly found in the Rutaceae family. frontiersin.orgnih.gov Its presence has been confirmed in several plant species, where it serves as a substrate for various type III polyketide synthases (PKSs).
| Organism | Family | Enzyme(s) Utilizing this compound | Product(s) |
| Ruta graveolens (Common Rue) | Rutaceae | Acridone synthase (ACS) | 1,3-dihydroxy-N-methylacridone frontiersin.orgnih.govnih.gov |
| Aegle marmelos (Bael) | Rutaceae | Quinolone synthase (QNS) | 4-hydroxy-N-methylquinolone, 1,3-dihydroxy-N-methylacridone frontiersin.orgresearchgate.netnih.gov |
| Citrus microcarpa (Calamondin) | Rutaceae | Quinolone synthase (QNS), Acridone synthase (ACS) | 4-hydroxy-N-methylquinolone, 1,3-dihydroxy-N-methylacridone frontiersin.orgresearchgate.netnih.gov |
| Evodia rutaecarpa (Wu-Chu-Yu) | Rutaceae | Alkyldiketide-CoA synthase (ADS), Alkylquinolone synthase (AQS) | 2-alkylquinolones nih.govnih.govsmolecule.com |
| Huperzia serrata (Chinese club moss) | Lycopodiaceae | Polyketide synthase 1 (PKS1), Polyketide synthase 3 (HsPKS3) | 1,3-dihydroxy-N-methylacridone, Quinolone alkaloids nih.govnih.govcapes.gov.brbucm.edu.cn |
Role in Plant Defense and Secondary Metabolism
This compound is a central molecule in the production of specialized metabolites that play crucial roles in plant defense. The resulting alkaloids, such as acridones and quinolones, often exhibit antimicrobial and insecticidal properties, protecting the plant from pathogens and herbivores. bibliotekanauki.pl
The biosynthesis of these defense compounds is often induced by external stimuli, such as fungal elicitors. For instance, in cell suspension cultures of Ruta graveolens, the production of acridone alkaloids is stimulated by the addition of fungal cell wall extracts. nih.gov This inducibility highlights the role of the this compound pathway in the plant's adaptive defense responses.
The diversity of secondary metabolites derived from this compound contributes to the plant's chemical arsenal. These compounds are not essential for primary growth and development but are critical for survival in a competitive and often hostile environment. bibliotekanauki.pl
Evolutionary Trajectories of Type III PKSs and Substrate Specificity
The enzymes that utilize this compound belong to the type III polyketide synthase (PKS) superfamily. biorxiv.orgoup.com These enzymes have evolved from a common ancestor, likely a chalcone (B49325) synthase (CHS)-like protein, through gene duplication and subsequent functional divergence. biorxiv.orgoup.com This evolutionary process has led to a wide range of substrate specificities and catalytic capabilities among type III PKSs.
A key evolutionary adaptation for utilizing this compound is the modification of the enzyme's active site. nih.govnih.govmdpi.com Unlike the typical substrates for CHS, such as 4-coumaroyl-CoA, this compound is a bulkier molecule. researchgate.netnih.gov Structural studies of enzymes like acridone synthase (ACS) and quinolone synthase (QNS) have revealed a wider active site entrance compared to CHS. nih.govmdpi.com This expanded cavity is crucial for accommodating the this compound starter unit. nih.govkek.jp
Site-directed mutagenesis studies have pinpointed specific amino acid residues that are critical for this substrate selectivity. For example, mutations at positions like Phe-215 in CHS can alter its substrate preference, enabling it to accept this compound. nih.govpnas.orgpnas.org The substitution of certain phenylalanine residues with smaller amino acids, such as serine or valine, can increase the active site volume, thereby allowing the binding of the bulkier substrate. nih.gov
The evolution of these specialized enzymes demonstrates the molecular plasticity of the type III PKS scaffold and its ability to generate novel chemical diversity in plants. biorxiv.org The emergence of enzymes capable of utilizing this compound represents a significant evolutionary step in the development of new defense pathways in certain plant lineages, particularly within the Rutaceae family.
Gene Regulation of this compound Utilizing Enzymes
The expression of genes encoding enzymes that utilize this compound is tightly regulated, often in response to developmental cues and environmental stresses. In Ruta graveolens, the expression of anthranilate N-methyltransferase, the enzyme responsible for the N-methylation of anthranilate to form the precursor of this compound, is correlated with the expression of acridone synthase. uzh.ch The transcripts for both enzymes are found in various plant organs, with the highest levels typically in the flowers and roots, tissues often associated with defense and secondary metabolite accumulation. uzh.ch
Furthermore, the regulation of these biosynthetic pathways can be influenced by external signals like light and elicitors. While light irradiation, a common inducer of CHS transcripts, tends to decrease the abundance of acridone synthase transcripts in Ruta graveolens cells, fungal elicitors have the opposite effect, significantly upregulating their expression. nih.gov This differential regulation underscores the specialized role of these enzymes in induced defense responses rather than general developmental processes.
The coordinated regulation of the genes involved in the this compound pathway ensures that the production of defense compounds is timely and localized to the tissues where they are most needed.
Q & A
Q. How is N-Methylanthraniloyl-CoA synthesized for experimental use?
this compound is chemically synthesized via esterification of N-methylanthranilic acid with CoA-SH. Key steps include:
- Reaction of N-methylanthranilic acid with CoA in the presence of NaHCO₃ for 24 hours.
- Acidification with 2 M formic acid, followed by purification using DEAE-Sepharose ion-exchange chromatography and desalting via Dowex 50 WX4 columns.
- Final yield (~57%) is confirmed through mass spectrometry (MS), nuclear magnetic resonance (NMR), and hydroxamate tests .
Q. What analytical methods validate the identity and purity of this compound?
Q. What is the role of this compound in alkaloid biosynthesis?
It serves as a starter molecule for type III polyketide synthases (PKS) in plants like Ruta graveolens. Enzymatic condensation with malonyl-CoA produces 1,3-dihydroxy-N-methylacridone, a precursor to acridone alkaloids. This reaction is ATP-independent when pre-activated CoA-thioesters are used .
Advanced Research Questions
Q. How to design experiments to study its enzymatic condensation with malonyl-CoA?
- Enzyme source : Use cell-free extracts from Ruta graveolens or recombinant type III PKS (e.g., acridone synthase).
- Assay conditions : Optimize pH (7.5–8.0), monitor radioactivity with [2-¹⁴C]malonyl-CoA, and quantify products via HPLC or TLC.
- Control experiments : Omit ATP to confirm substrate pre-activation .
Q. How do mutations in polyketide synthases affect substrate specificity for this compound?
- Homology modeling : Residues like Ser-132 and Ala-133 in Aegle marmelos QNS enable accommodation of the methylamine moiety.
- Mutagenesis : Substitutions (e.g., Phe215Ser in CHS) widen the active site, improving binding (e.g., 7-fold lower Kₘ for this compound) .
Q. What are the kinetic parameters of this compound in type III PKS reactions?
- Citrus microcarpa ACS: Kₘ = 4.3 μM, kcat = 1.4 min⁻¹, optimal pH 8.0.
- Ruta graveolens acridone synthase: Activity is pH-sensitive (optimum 7.5) and unaffected by dithiothreitol or Mg²⁺ .
Q. How do structural studies explain enzyme-starter molecule interactions?
- X-ray crystallography and modeling reveal that Phe215 substitutions (e.g., Ser or Ala) create space for the methylamine group.
- Hydrogen bonding between Ser215 and the substrate stabilizes orientation, enhancing catalytic efficiency .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in ATP dependency for acridone synthesis?
- Substrate form matters : ATP is required for activating free N-methylanthranilic acid but not pre-formed this compound.
- CoA-SH availability : Trace CoA-SH in crude extracts may enable limited synthesis without ATP .
Q. Why do some type III PKS enzymes reject this compound despite broad substrate promiscuity?
- Steric clashes (e.g., in Huperzia serrata PKS1 mutants) prevent docking of bulky starters.
- Residues like Val265 in acridone synthase are critical for substrate accommodation .
Comparative and Applied Research
Q. How do product profiles vary across enzymes using this compound?
Q. What are the challenges in purifying acridone synthase?
- Significant activity loss during purification due to enzyme instability.
- SDS-PAGE (40 kDa band) and kinetic assays confirm purity and functionality .
Data Presentation Guidelines
- Tables : Include kinetic parameters (Kₘ, kcat), pH optima, and substrate comparisons.
- Figures : Annotate enzyme-substrate docking models and metabolic pathways.
- Reproducibility : Document purification protocols (e.g., DEAE-Sepharose gradients) and assay conditions explicitly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
